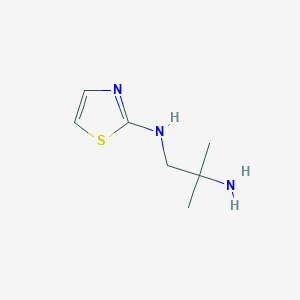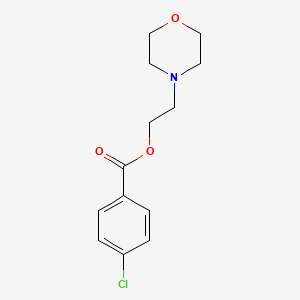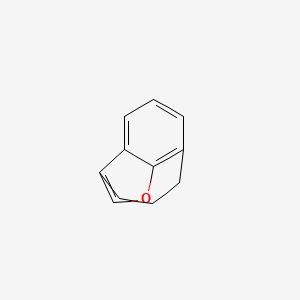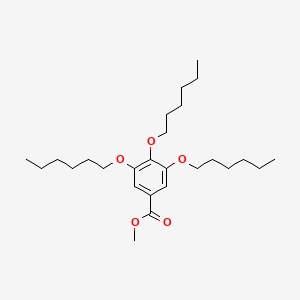
1,4-Difluorobenzene;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Difluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 1,4-difluoroaniline followed by a Sandmeyer reaction to replace the diazonium group with a fluorine atom. This method typically requires the use of sodium nitrite and hydrofluoric acid under controlled conditions .
Industrial Production Methods: Industrial production of 1,4-Difluorobenzene often involves the direct fluorination of benzene using fluorine gas in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 1,4-Difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed:
Substitution: Products include various substituted fluorobenzenes depending on the nucleophile used.
Oxidation: Products can include difluorobenzoic acids.
Reduction: Products typically include partially or fully hydrogenated fluorobenzenes.
科学研究应用
1,4-Difluorobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of high-performance organic semiconductors for electronic devices.
作用机制
The mechanism by which 1,4-Difluorobenzene exerts its effects is primarily through its interactions with other molecules. The fluorine atoms’ strong electronegativity influences the compound’s reactivity and interaction with various molecular targets. In coordination chemistry, it can form complexes with metals, affecting catalytic processes and material properties .
相似化合物的比较
- 1,2-Difluorobenzene
- 1,3-Difluorobenzene
- 1,2,4-Trifluorobenzene
- Fluorobenzene
Comparison: 1,4-Difluorobenzene is unique due to the symmetrical placement of fluorine atoms, which imparts distinct electronic and steric properties compared to its isomers. This symmetry makes it particularly useful in applications requiring uniform electronic distribution, such as in organic semiconductors .
属性
CAS 编号 |
220859-57-4 |
|---|---|
分子式 |
C6H6F2O |
分子量 |
132.11 g/mol |
IUPAC 名称 |
1,4-difluorobenzene;hydrate |
InChI |
InChI=1S/C6H4F2.H2O/c7-5-1-2-6(8)4-3-5;/h1-4H;1H2 |
InChI 键 |
NUPLJOFLMCIIHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1F)F.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)



![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)



